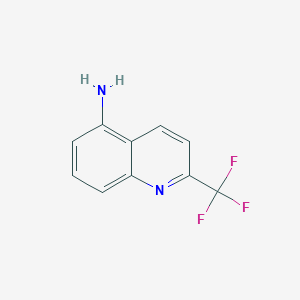

2-(Trifluoromethyl)quinolin-5-amine

Description

Direct Trifluoromethylation Strategies

Direct trifluoromethylation involves the installation of a CF3 group onto the quinoline ring via C-H bond activation or substitution. researchgate.net This approach is highly desirable as it allows for the late-stage functionalization of complex molecules.

Electrophilic trifluoromethylation employs reagents that deliver a "CF3+" equivalent to an electron-rich substrate. Hypervalent iodine-based reagents, such as Togni and Umemoto reagents, are commonly used for this purpose. acs.orgyoutube.com

A key challenge in the direct trifluoromethylation of pyridine-like heterocycles is controlling the regioselectivity. A novel method achieves the 3-position-selective C–H trifluoromethylation of quinoline derivatives. chemrxiv.org This strategy is based on the nucleophilic activation of the quinoline ring through hydrosilylation, which forms an enamine intermediate. This intermediate then undergoes a successful electrophilic trifluoromethylation, selectively installing the CF3 group at the C-3 position. chemrxiv.org This two-step, one-pot procedure demonstrates a powerful method for overcoming the inherent reactivity patterns of the quinoline nucleus to achieve otherwise difficult transformations. chemrxiv.org

Utilizing Trifluoromethyl-Containing Building Blocks

An alternative and often more efficient approach to synthesizing 2-(trifluoromethyl)quinolines involves the use of building blocks that already contain the trifluoromethyl group. google.com This strategy circumvents the challenges associated with the direct fluorination of complex molecules and allows for the large-scale synthesis of these compounds. google.comrsc.orgnih.gov This method is particularly advantageous as it avoids the often harsh conditions and expensive reagents required for direct trifluoromethylation. google.com The classical Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a prominent example of a reaction that can be adapted for this purpose. nih.gov

Trifluoroacetimidoyl chlorides are versatile building blocks for the synthesis of 2-(trifluoromethyl)quinolines. researchgate.net A visible-light-induced radical cyclization of trifluoroacetimidoyl chlorides with alkynes provides a direct route to 2-trifluoromethyl quinolines. researchgate.net This method is part of a broader trend in utilizing radical transformations for quinoline synthesis. researchgate.net

Another approach involves the reaction of trifluoroacetimidoyl chloride derivatives with ethyl 2-cyanoacetate in the presence of sodium hydride. This reaction yields ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives. Subsequent intramolecular cyclization of these intermediates under reflux in nitrobenzene (B124822) affords 4-hydroxy-2-(trifluoromethyl)quinolines. researchgate.net

Trifluoroacetylated compounds are valuable precursors for constructing the 2-(trifluoromethyl)quinoline (B1226531) skeleton. Trifluoroacetic acid derivatives, such as trifluoroacetic anhydride (B1165640) (TFAA), are inexpensive and easy-to-handle sources for the trifluoromethyl group. clockss.org

One synthetic strategy employs phenethylphosphonium salts bearing a trifluoroacetamide (B147638) group. In the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), these salts undergo cyclization to form 2-(trifluoromethyl)quinolines. clockss.org The electron-withdrawing nature of the trifluoromethyl group is crucial for this reaction, as it increases the acidity of the amide proton and the electrophilicity of a neighboring carbon, facilitating the cyclization. clockss.org

Another method involves the copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines. organic-chemistry.org This redox-neutral reaction provides an efficient route to 4-trifluoromethyl quinolines in very good yields. organic-chemistry.org Similarly, the condensation of 4-amino-3-trifluoroacetyl-quinoline with various aldehydes and aqueous ammonia (B1221849) has been developed to synthesize fluorine-containing pyrimido[5,4-c]quinolines. nih.gov

Table 3: Synthesis of Quinolines from Trifluoroacetylated Precursors

| Precursor Type | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Phenethylphosphonium salt with trifluoroacetamide group | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-(Trifluoromethyl)quinoline | Cyclization driven by the electron-withdrawing CF3 group. | clockss.org |

| Ortho-trifluoroacetyl anilines | Ketone oxime acetates, Cu-catalyst | 4-Trifluoromethyl quinolines | Redox-neutral annulation reaction. | organic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)quinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)9-5-4-6-7(14)2-1-3-8(6)15-9/h1-5H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYLLBKPGJJJAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=NC2=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of 2 Trifluoromethyl Quinolin 5 Amine

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The quinoline (B57606) nucleus possesses two aromatic rings with differing reactivities. The pyridine (B92270) ring is inherently electron-deficient, a characteristic that is further intensified by the C2-trifluoromethyl substituent. In contrast, the benzene (B151609) ring's reactivity is enhanced by the C5-amino group.

Electrophilic Aromatic Substitution: Electrophilic attacks on the quinoline scaffold generally favor the benzene ring over the more electron-deficient pyridine ring. reddit.com The amino group at C5 is a potent activating group and directs incoming electrophiles to the ortho (C6) and para (C8) positions. libretexts.org The strong electron-donating nature of the amine via resonance outweighs its inductive electron-withdrawing effect, thereby increasing the electron density of the carbocyclic ring and stabilizing the intermediate carbocation (Wheland intermediate) formed during substitution. libretexts.org Therefore, reactions such as halogenation, nitration, or sulfonation would be expected to occur preferentially at the C6 and C8 positions of 2-(trifluoromethyl)quinolin-5-amine.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the quinoline system is more complex. The pyridine ring, especially with the deactivating -CF3 group, is susceptible to attack by nucleophiles. acs.org The most electrophilic sites in the quinoline system are typically the C2 and C4 positions. acs.org While the C2 position is already substituted, the C4 position is a prime target for nucleophilic attack. A strategy known as concerted nucleophilic aromatic substitution (CSNAr) has been developed for the C-H fluorination of quinolines, which avoids the formation of high-energy Meisenheimer intermediates. acs.org In polyfluorinated quinolines, amination with aqueous ammonia (B1221849) has been shown to result in the substitution of fluorine atoms, with the position of substitution influenced by the electronic effects of the other ring substituents. researchgate.net For this compound, a strong nucleophile could potentially attack the C4 position, leading to substitution, particularly under conditions that favor SNAr reactions.

Oxidation and Reduction Pathways of the Quinoline Ring and Substituents

The oxidation and reduction of this compound can target the quinoline ring system, the amino group, or, under harsh conditions, the trifluoromethyl group.

Oxidation: The chemical oxidation of aminoquinolines can lead to polymerization. For instance, the oxidation of 5-aminoquinoline (B19350) using ammonium (B1175870) persulfate in an acidic medium results in the formation of oligomeric structures. dergipark.org.trtrdizin.gov.tr Spectral analysis of the product suggests that linkages occur at the C3, C6, and C8 positions and can involve the formation of phenazine-like units within the polymer backbone. dergipark.org.tr These oligomers have been noted for their thermal stability. dergipark.org.trtrdizin.gov.tr It is plausible that this compound would undergo similar oxidative polymerization, with the trifluoromethyl group remaining intact under typical oxidative conditions used for such polymerizations.

Reduction: The quinoline ring system can be reduced under various conditions, though it is generally more resistant than a simple pyridine ring. A common transformation relevant to this class of compounds is the reduction of a nitro group to an amine. The in-situ reduction of 2-nitrobenzaldehydes with iron in acetic acid is a key step in a domino reaction to synthesize substituted quinolines, demonstrating that the quinoline core is stable to these reducing conditions. nih.gov For this compound, catalytic hydrogenation could potentially reduce the pyridine ring, the benzene ring, or both, depending on the catalyst and reaction conditions. The trifluoromethyl group is generally resistant to reduction under standard catalytic hydrogenation conditions.

Derivatization of the Amine Functionality

The primary amine at the C5 position is a versatile functional handle for introducing a wide variety of substituents and building more complex molecular architectures.

Acylation Reactions

The amino group of this compound readily undergoes acylation with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated by coupling reagents. This reaction forms a stable amide bond. In a study on the chemoselective acylation of 2-amino-8-quinolinol, coupling with various carboxylic acids using EDCI and DMAP led to the formation of amides at the C2-amino group under specific conditions. researchgate.net Similarly, general methods for amide bond formation, such as using diethylaminosulfur trifluoride (DAST) as a coupling agent, are effective for a wide range of amines, including electron-deficient ones. acs.org This suggests that this compound can be readily converted into a diverse library of amides.

Table 1: Representative Acylation Reactions of Amines

| Amine Substrate | Acylating Agent | Coupling Reagent/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| 2-Amino-8-quinolinol | N-heteroaromatic acids | EDCI, DMAP | C2-Amide | researchgate.net |

| 1,2,3,4-Tetrahydroquinoline | Bromo(difluoro)acetic acid | DAST, DCM, rt | N-Acyl quinoline | acs.org |

| Aniline derivatives | Chloroacetyl chloride | NEt3, CH2Cl2, 0 °C to rt | N-Aryl-2-chloroacetamide |

Alkylation Reactions

Alkylation of the C5-amino group can be achieved using alkyl halides or other electrophilic alkylating agents. However, direct alkylation of primary amines is often challenging as it can lead to a mixture of mono- and poly-alkylated products, due to the increased nucleophilicity of the secondary amine product compared to the starting primary amine. masterorganicchemistry.comwikipedia.orgyoutube.com This can result in a "runaway train" of alkylation, potentially leading to the quaternary ammonium salt. youtube.com

To achieve selective mono-alkylation, alternative methods are often employed. These include reductive amination or more advanced techniques like hydrogen-borrowing alkylation, which has been successfully applied to 1,2-amino alcohols. nih.gov For this compound, careful control of stoichiometry and reaction conditions would be crucial for selective N-alkylation.

Table 2: Challenges and Methods in Amine Alkylation

| Reaction Type | Challenge/Feature | Example Reaction | Ref. |

|---|---|---|---|

| Direct Alkylation | Over-alkylation is common, leading to mixtures of primary, secondary, tertiary, and quaternary amines. | NH3 + R-X → R-NH2 + R2NH + R3N + R4N+X- | wikipedia.orgyoutube.com |

| Hydrogen-Borrowing Alkylation | Allows C-C bond formation using alcohols as alkylating agents, can be stereoselective. | Enantiopure 1,2-amino alcohols + Aryl ketones | nih.gov |

| Reductive Amination | A controlled method to produce secondary or tertiary amines from primary amines and carbonyl compounds. | Amine + Aldehyde/Ketone + Reducing Agent (e.g., NaBH3CN) |

Further Ring Annulations and Heterocycle Formation

The 5-aminoquinoline scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The amino group can be transformed into other functionalities that can then participate in ring-closing reactions.

Cycloaddition Reactions (e.g., to form Triazoloquinolines)

One of the most common strategies to form a triazole ring fused to an aromatic amine is through the corresponding azide (B81097). The 5-amino group of this compound can be converted to an azide group (-N3) via diazotization followed by treatment with sodium azide (Sandmeyer reaction). The resulting 5-azido-2-(trifluoromethyl)quinoline can then undergo a [3+2] cycloaddition reaction with various alkynes or alkenes (dipolarophiles) to construct the triazole ring. libretexts.org This approach provides access to clockss.orgnih.govmdpi.comtriazoloquinolines.

Synthetic methods for various isomers of clockss.orgnih.govmdpi.comtriazoloquinoline have been reviewed, with common precursors being 2-chloroquinolines (reacting with sodium azide) or 2-hydrazinylquinolines (via diazotization). researchgate.net Another approach involves the thermal ring opening of 5-acylated N-pentafluoroethyl-substituted 1,2,3-triazoles, which rearrange to form trifluoromethylated ring-fused isoquinolines. nih.gov While not starting from an aminoquinoline, this demonstrates a powerful method for creating trifluoromethyl-substituted fused heterocycles. Photochemical [4+2] para-cycloadditions between quinolines and alkenes have also been reported, offering a route to dearomatized, complex polycyclic structures. nih.gov For this compound, diazotization and subsequent cyclization with an active methylene (B1212753) compound would be a plausible route to form a fused triazole ring, creating a triazolo[4,5-f]quinoline system.

Condensation Reactions with Bifunctional Reagents

The amino group of this compound allows it to participate in condensation reactions with various bifunctional reagents, leading to the formation of new heterocyclic systems. A notable example is the reaction with dianions derived from 2-aminophenol (B121084) and 2-mercaptoaniline. These reactions result in the formation of fused benzoxazole (B165842) and benzothiazole (B30560) derivatives, respectively. clockss.org

In a typical procedure, the bifunctional reagent (2-hydroxyaniline or 2-mercaptoaniline) is treated with two equivalents of a strong base, such as n-butyllithium, to generate the dianion. clockss.org This highly reactive species then reacts with the trifluoromethyl-substituted quinolinamine. The reaction involves the displacement of the trifluoromethyl group, where the carbon atom of the CF3 group becomes incorporated as the C-2 atom of the newly formed five-membered ring. clockss.org

The reaction is generally carried out in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures, initially at -78 °C, and then allowed to warm to room temperature over several hours. clockss.org This method provides a practical route to complex heterocyclic structures that are of interest in medicinal chemistry and materials science.

Table 1: Condensation Reactions of Trifluoromethyl-Substituted Quinolines with Bifunctional Reagents

| Trifluoromethyl-Substituted Amine | Bifunctional Reagent | Product | Key Feature |

|---|---|---|---|

| This compound | 2-Hydroxyaniline (as dianion) | 2-(Quinolin-5-yl)benzoxazole derivative | Formation of a benzoxazole ring |

| This compound | 2-Mercaptoaniline (as dianion) | 2-(Quinolin-5-yl)benzothiazole derivative | Formation of a benzothiazole ring |

Halogen-Metal and Hydrogen-Metal Exchange Reactions for Regioselective Functionalization

Regioselective functionalization of the quinoline core is crucial for synthesizing specifically substituted derivatives. Halogen-metal and hydrogen-metal (C-H activation) exchange reactions are powerful tools for achieving this selectivity. nih.govacs.org These methods allow for the introduction of functional groups at positions that are not accessible through classical electrophilic substitution.

For quinoline systems, direct deprotonation (metalation) can be achieved using strong bases. The position of metalation is influenced by the substituents already present on the ring and the nature of the base used. mdpi.comnih.gov For instance, the use of lithium amides like lithium diisopropylamide (LDA) can lead to deprotonation at specific sites, while mixed-metal bases (e.g., lithium-magnesium or lithium-zinc amides) can offer different regioselectivities. nih.govresearchgate.net The resulting organometallic intermediate, typically a lithiated or magnesiated quinoline, can then be quenched with a variety of electrophiles to introduce new functional groups. acs.orgresearchgate.net

Halogen-metal exchange offers an alternative route to regioselectively generate an organometallic intermediate. This is particularly useful for halo-substituted quinolines. Reagents like n-butyllithium or Grignard reagents (e.g., i-PrMgCl·LiCl) can selectively replace a halogen atom (typically iodine or bromine) with a metal. acs.org The choice of reagent and reaction conditions is critical to ensure high regioselectivity and tolerance of other functional groups present in the molecule. acs.org While specific examples detailing the halogen-metal exchange on this compound are not prevalent in the reviewed literature, the general methodologies developed for functionalized quinolines are applicable. nih.govacs.org For example, a bromo- or iodo-substituted analogue of this compound could be selectively functionalized using these exchange reactions.

Table 2: Reagents for Regioselective Metalation and Halogen-Metal Exchange of Quinolines

| Reaction Type | Reagent | Typical Substrate | Outcome |

|---|---|---|---|

| Hydrogen-Metal Exchange (Deprotonation) | TMPMgCl·LiCl | Substituted Quinoline | Regioselective magnesiation at various positions (C2, C3, C4, C8) depending on existing substituents. acs.org |

| Hydrogen-Metal Exchange (Deprotonation) | Lithium Diisopropylamide (LDA) | Chloro-substituted quinolines | Regioselective metalation, often at C3. nih.gov |

| Halogen-Metal Exchange | i-PrMgCl·LiCl | Bromo- or Iodo-quinolines | Selective Br/Mg or I/Mg exchange to form Grignard reagents. acs.org |

| Halogen-Metal Exchange | n-Butyllithium | Bromo- or Iodo-quinolines | Selective Br/Li or I/Li exchange to form lithiated intermediates. |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and extending their scope.

The condensation reaction with dianions of 2-aminophenol or 2-mercaptoaniline is proposed to proceed through a nuanced pathway. clockss.org The reaction is initiated by the nucleophilic attack of the dianion on the trifluoromethyl-substituted quinoline. However, as the reaction progresses, a monoanion intermediate is thought to form. This monoanion can then participate in a second reaction pathway. A key step in the proposed mechanism is the elimination of a fluoride (B91410) ion to generate a reactive intermediate, which then cyclizes to form the final benzoxazole or benzothiazole product. clockss.org The stability of other substituents on the quinoline ring, such as a 5-trifluoromethyl group in related compounds, supports this proposed mechanism where the reaction selectively occurs at the activated trifluoromethyl group. clockss.org

Mechanistic studies on the C-H activation of quinolines often point to a common initial step: the coordination of a metal catalyst to the nitrogen atom of the quinoline ring. mdpi.comrsc.org This is followed by a metalation-deprotonation step to form an organometallic species. mdpi.com The exact nature of this step can vary, encompassing mechanisms like concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic aromatic substitution, depending on the metal center and reaction conditions. mdpi.com For quinoline N-oxides, which are often used as substrates to direct functionalization to the C2 position, the initial coordination of the metal to the N-oxide oxygen is a key activating step. rsc.org Subsequent steps can involve reductive elimination from the organometallic intermediate to yield the functionalized product and regenerate the active catalyst. rsc.orgnih.govacs.org

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F. tsijournals.comuncw.edu The chemical shifts, signal multiplicities, and coupling constants observed in NMR spectra provide detailed information about the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For 2-(Trifluoromethyl)quinolin-5-amine, the spectrum is characterized by distinct signals for the aromatic protons on the quinoline (B57606) ring and the protons of the amine group.

The aromatic region of the spectrum is expected to show a set of signals corresponding to the five protons on the quinoline core. The protons on the benzene (B151609) ring portion (H6, H7, H8) and the pyridine (B92270) ring portion (H3, H4) will exhibit characteristic chemical shifts and coupling patterns. The amine group (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The specific chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amine group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 | 7.5 - 7.7 | Doublet (d) |

| H4 | 8.1 - 8.3 | Doublet (d) |

| H6 | 7.0 - 7.2 | Doublet (d) |

| H7 | 7.4 - 7.6 | Triplet (t) or Doublet of Doublets (dd) |

| H8 | 7.8 - 8.0 | Doublet (d) |

Note: Predicted values are based on analysis of similar quinoline derivatives. Actual values may vary based on solvent and experimental conditions. wiley-vch.dersc.orgbeilstein-journals.org

Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments in a molecule. In this compound, ten distinct signals are expected, one for each carbon atom in the quinoline ring and one for the trifluoromethyl carbon.

The carbon attached to the trifluoromethyl group (C2) and the carbon attached to the amine group (C5) will show significant shifts. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the other aromatic carbons are influenced by their position relative to the substituents. researchgate.netlibretexts.orglibretexts.orgudel.edu

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 145 - 150 (quartet, JC-F ≈ 35-40 Hz) |

| C3 | 120 - 125 |

| C4 | 135 - 140 |

| C4a | 125 - 130 |

| C5 | 140 - 145 |

| C6 | 110 - 115 |

| C7 | 128 - 132 |

| C8 | 118 - 122 |

| C8a | 148 - 152 |

Note: Predicted values are based on analysis of similar quinoline derivatives. Actual values may vary. wiley-vch.debeilstein-journals.orgyoutube.com

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. huji.ac.ilaiinmr.combiophysics.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group. wikipedia.org The chemical shift of this signal provides a characteristic fingerprint for the CF₃ group in this specific electronic environment. nih.govcolorado.edu The typical chemical shift range for a CF₃ group attached to an aromatic ring is between -60 and -65 ppm relative to a standard like CFCl₃. rsc.orgrsc.org

Table 3: Predicted ¹⁹F NMR Chemical Shift (δ) for this compound.

| Fluorine Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|

Note: The chemical shift is referenced against a standard, typically CFCl₃. wiley-vch.debeilstein-journals.org

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) spectroscopy characterizes materials in their solid form. This is particularly valuable for analyzing the bulk properties of crystalline or amorphous powders, revealing information about polymorphism, molecular packing, and intermolecular interactions that are averaged out in solution. nih.gov

For this compound, ssNMR could be used to study the molecular arrangement in the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution spectra of the ¹³C and ¹⁵N nuclei. These spectra can reveal the presence of different crystalline forms (polymorphs) through variations in chemical shifts, which are sensitive to the local electronic environment and molecular conformation in the solid state. nih.gov Advanced ssNMR experiments can also measure internuclear distances, providing insights into how individual molecules pack together.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of this compound displays characteristic absorption bands for its functional groups.

Key expected vibrational modes include the N-H stretching of the primary amine, C-H stretching of the aromatic ring, C=C and C=N stretching within the quinoline core, and the strong C-F stretching vibrations of the trifluoromethyl group. mdpi.comnih.gov The presence of the amine group is typically identified by two distinct N-H stretching bands for a primary amine. orgchemboulder.comresearchgate.net

Table 4: Predicted FT-IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch (aromatic) | Quinoline Ring |

| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N stretch | Quinoline Ring |

| 1350 - 1100 | C-F stretch (strong, multiple bands) | Trifluoromethyl (-CF₃) |

Note: These are characteristic ranges and the exact peak positions can vary. wiley-vch.demdpi.cominstanano.com

Fourier-Transform Raman (FT-Raman) Spectroscopy

Table 1: Representative FT-Raman Data for Related Compounds

| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|---|

| 7-amino-4-trifluoromethyl coumarin | C-CF3 | Stretching | 1274 |

| 7-amino-4-trifluoromethyl coumarin | CF3 | Rocking | 255 |

| 4-amino-2-methyl-8-(trifluoromethyl)quinoline | NH2 | Deformation | 1594 |

| Quinoline Derivatives | C-C | Stretching | ~1383 |

This table presents data from related compounds to illustrate typical FT-Raman shifts for the functional groups present in this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. mcmaster.canih.gov This technique provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous identification of a molecule's formula. nih.gov

In the analysis of quinoline alkaloids, HRMS coupled with techniques like electrospray ionization (ESI) can elucidate fragmentation patterns, which in turn helps in structural confirmation. nih.govsci-hub.se For fluorinated aromatic compounds, HRMS is particularly valuable for confirming the presence and number of fluorine atoms due to the specific mass defect of fluorine. nih.gov The fragmentation of quinoline derivatives in mass spectrometry often involves the characteristic loss of HCN from the quinoline ring system. mcmaster.ca The presence of the trifluoromethyl group would significantly influence the fragmentation pathways, likely leading to the loss of CF2 or CF3 radicals.

While specific HRMS data for this compound is not widely published, data for related compounds can provide insight. For example, high-resolution mass spectra have been recorded for various quinoline derivatives, enabling the confirmation of their elemental compositions. rsc.org The expected monoisotopic mass for this compound (C10H7F3N2) can be calculated with high precision, and this value would be the primary target for identification in an HRMS experiment.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C10H8F3N2⁺ | 213.0689 |

| [M+Na]⁺ | C10H7F3N2Na⁺ | 235.0508 |

This table shows the theoretically calculated high-resolution mass-to-charge ratios for different ionic species of this compound.

X-ray Crystallography for Solid-State Structure Elucidation

For quinoline derivatives, X-ray crystallography has been used to resolve the structures of numerous compounds, revealing key structural features. nih.govresearchgate.net The planarity of the quinoline ring system and the orientation of substituents are critical aspects that can be determined with high accuracy.

The conformation of this compound, particularly the orientation of the trifluoromethyl and amine groups relative to the quinoline ring, can be precisely determined through X-ray crystallography. The dihedral angle between the plane of the quinoline ring and any substituents is a key parameter. For instance, in a study of a trifluoromethylated quinoline-phenol Schiff base, the dihedral angle between the quinoline ring and a phenyl substituent was found to be 18.1°. beilstein-journals.org In another related structure, the two rings of the quinoline system were nearly coaxial with a dihedral angle between their planes of 4.0(2)° and 1.49(17)° for two different molecules in the asymmetric unit. acs.org The planarity of the quinoline system itself is also a factor of interest. acs.org

Table 3: Representative Dihedral Angle Data from Related Quinoline Structures

| Compound | Description | Dihedral Angle (°) |

|---|---|---|

| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | Phenyl substituent to quinoline ring | 18.1 |

| 2-(2-hydroxyphenyl)quinoline-6-sulfonamide (Molecule A) | Between planes of the two quinoline rings | 4.0(2) |

This table provides examples of dihedral angles from related crystal structures to illustrate the type of conformational data obtained from X-ray crystallography.

The way molecules of this compound arrange themselves in the solid state is governed by a network of intermolecular interactions. These can include hydrogen bonds, π-π stacking interactions, and weaker interactions involving the fluorine atoms. acs.orgrsc.org The amine group is a potent hydrogen bond donor, while the nitrogen atom of the quinoline ring and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors.

In the crystal structure of N-(quinolin-6-yl)hydroxylamine, molecules are linked by O-H···N and N-H···O hydrogen bonds, forming layers. nih.gov These layers are further connected by C-H···O hydrogen bonds and weak C-H···π interactions. nih.gov The presence of the trifluoromethyl group can introduce additional interactions, such as C–H···F bonds, which, although weak, can significantly influence crystal packing. rsc.org The study of trifluoromethylated benzanilides has highlighted the role of interactions involving organic fluorine in directing crystal structures. rsc.org The analysis of crystal packing provides crucial insights into the physical properties of the solid material. mdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT, Hartree-Fock - HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are foundational in the computational analysis of 2-(Trifluoromethyl)quinolin-5-amine. q-chem.comwikipedia.org DFT, with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in predicting molecular properties. nih.govnih.gov The Hartree-Fock method, an ab initio approach, provides a fundamental starting point for more complex calculations by approximating the many-electron wavefunction as a single Slater determinant. wikipedia.orgntnu.no These methods, often paired with basis sets such as 6-311++G(d,p), enable a detailed examination of the molecule's geometric and electronic characteristics. nih.govirjweb.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a critical computational step to determine the most stable three-dimensional structure of this compound, corresponding to the lowest energy state on the potential energy surface. ntnu.no This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the global energy minimum. For a molecule like this compound, this involves establishing the planarity of the quinoline (B57606) ring system and the orientation of the amino (-NH₂) and trifluoromethyl (-CF₃) groups.

Conformational analysis further explores the various spatial arrangements (conformers) of the molecule and their relative energies. nih.govnih.gov While the quinoline core is rigid, rotation around the C-N bond of the amino group and the C-C bond of the trifluoromethyl group can lead to different conformers. Computational studies on similar aromatic amines and trifluoromethylated compounds show that the planarity of the heterocyclic ring is a defining feature, with dihedral angles close to zero. nih.gov The final optimized geometry is crucial, as it serves as the basis for all subsequent property calculations. tandfonline.com

Table 1: Illustrative Geometrical Parameters for Optimization of this compound (Note: The following table illustrates the types of parameters calculated during geometry optimization. Specific values for this compound require dedicated computational studies.)

| Parameter | Description | Typical Basis Set/Method |

|---|---|---|

| C-N Bond Lengths | Distances between carbon and nitrogen atoms in the quinoline ring and amino group. | B3LYP/6-311++G(d,p) |

| C-C Bond Lengths | Distances between carbon atoms in the quinoline ring and the trifluoromethyl group. | B3LYP/6-311++G(d,p) |

| C-F Bond Lengths | Distances between the carbon and fluorine atoms of the -CF₃ group. | B3LYP/6-311++G(d,p) |

| C-N-H Bond Angles | Angles associated with the amino group substituent. | B3LYP/6-311++G(d,p) |

| Dihedral Angles | Torsional angles defining the orientation of the -NH₂ and -CF₃ substituents relative to the quinoline ring. | B3LYP/6-311++G(d,p) |

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govirjweb.com

A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org In this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the amino group, which act as electron-donating centers. Conversely, the LUMO is likely distributed over the quinoline system and significantly influenced by the electron-withdrawing trifluoromethyl group. This distribution suggests that the molecule can participate in charge-transfer interactions, which are key to its reactivity. scirp.org

Table 2: Representative Data from Frontier Molecular Orbital Analysis (Note: This table shows typical electronic properties derived from FMO analysis. Actual values for the title compound would be determined by specific quantum chemical calculations.)

| Property | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Correlates with ionization potential and electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Correlates with electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = E(LUMO) - E(HOMO)). | Indicates chemical reactivity, kinetic stability, and optical properties. |

Atomic Charge Distribution and Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, mapping regions of varying electron density onto the molecular surface. irjweb.com This technique is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a high negative potential around the nitrogen atom of the quinoline ring and the nitrogen of the amino group due to their lone pairs of electrons. The highly electronegative fluorine atoms of the -CF₃ group would also create a region of negative potential. nih.govresearchgate.net Conversely, the hydrogen atoms of the amino group and certain parts of the aromatic ring would exhibit a positive electrostatic potential, marking them as potential sites for nucleophilic interaction.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. montclair.edu By mapping the potential energy surface of a reaction, chemists can identify transition states, reaction intermediates, and determine the activation energies associated with different reaction pathways. researchgate.net This information is crucial for understanding reaction kinetics and predicting the most favorable conditions for a given transformation.

For instance, theoretical studies could model the synthesis of this compound or its subsequent reactions, such as N-alkylation or electrophilic aromatic substitution. Computational analysis of the trifluoromethylation process itself has shown the importance of understanding the formation of CF₃ radicals and their subsequent incorporation into aromatic systems. montclair.edu By simulating these pathways, researchers can gain a molecular-level understanding of bond-forming and bond-breaking events, which is often difficult to obtain through experimental means alone. clockss.orgacs.org

Investigation of Solvent Effects in Theoretical Calculations (e.g., Continuum Models)

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical calculations performed in the gas phase may not accurately reflect the behavior of this compound in solution. Therefore, computational models often incorporate solvent effects to provide more realistic predictions.

Continuum models, such as the Polarizable Continuum Model (PCM), are a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. irjweb.com These models can account for the bulk electrostatic interactions between the solute (this compound) and the solvent. Studies on related molecules have shown that solvent can alter the optimized geometry, electronic properties like the HOMO-LUMO gap, and the relative energies of different conformers or reaction transition states. researchgate.netresearchgate.net Accounting for these effects is essential for accurately correlating theoretical predictions with experimental observations.

Topological and Bonding Analyses (e.g., Electron Localization Function - ELF, Localized Orbital Locator - LOL)

Topological and bonding analyses, such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL), offer a deeper understanding of the chemical bonding and electron distribution within this compound. These methods go beyond simple orbital models to provide a detailed picture of electron pairing and localization.

ELF analysis, for example, partitions the molecular space into regions corresponding to atomic cores, covalent bonds, and lone pairs. For this compound, ELF would visualize the covalent C-C, C-H, C-N, and C-F bonds, as well as the lone pair electrons on the nitrogen atoms. LOL provides similar insights into regions of high electron localization. These analyses are complemented by methods like Natural Bond Orbital (NBO) analysis, which investigates charge delocalization and hyperconjugative interactions, providing quantitative data on the stability arising from electron delocalization from filled donor orbitals to empty acceptor orbitals. Together, these tools provide a comprehensive description of the bonding landscape of the molecule. irjweb.com

Spectroscopic Parameter Prediction through Computational Methods

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has emerged as an indispensable tool for predicting and interpreting the spectroscopic characteristics of complex organic molecules like this compound. These theoretical methods allow for the calculation of various spectroscopic parameters, offering profound insights into the molecule's electronic structure and vibrational modes. By simulating spectra, researchers can corroborate experimental findings, assign complex spectral features, and understand the structural and electronic factors that govern spectroscopic behavior.

The most common approach involves optimizing the molecule's geometry to its lowest energy state using a specific DFT functional, such as the widely used B3LYP, in conjunction with a suitable basis set like 6-311G or 6-311++G(d,p). researchgate.nettees.ac.ukresearchgate.net Once the optimized geometry is obtained, further calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) and Raman vibrational frequencies, and electronic (UV-Vis) absorption spectra.

Nuclear Magnetic Resonance (NMR) Spectra Prediction

Theoretical calculations of NMR spectra are a powerful aid in the structural elucidation of quinoline derivatives. The Gauge-Including Atomic Orbital (GIAO) method is the standard for predicting the isotropic magnetic shielding tensors of ¹H, ¹³C, and ¹⁹F nuclei. worktribe.combrighton.ac.uktsijournals.com These calculated shielding values are then converted into chemical shifts (δ) by comparing them to a reference standard, typically Tetramethylsilane (TMS), for which the shielding is also calculated at the same level of theory. tsijournals.com

While direct computational data for this compound is not extensively published, studies on closely related isomers provide a clear illustration of the methodology's accuracy. For instance, comparisons between experimental and DFT-calculated NMR chemical shifts for perfluoro-quinoline derivatives show excellent correlations, confirming that GIAO-NMR computations are powerful tools for structural identification and resonance assignment. worktribe.combrighton.ac.uk The accuracy of these predictions is highly dependent on the chosen functional and basis set, with larger basis sets that include diffuse and polarization functions, such as 6-311++G(d,p), generally providing results in better agreement with experimental data. nih.gov

Below is a representative table, based on published data for similar quinoline structures, illustrating how predicted NMR data is typically presented and compared with experimental values.

Table 1: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts for a Substituted Quinoline Derivative

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

|---|---|---|---|---|

| C2 | 159.8 | 160.6 | - | - |

| C3 | 121.5 | 122.1 | 7.35 | 7.40 |

| C4 | 148.9 | 149.5 | 8.50 | 8.55 |

| C5 | 128.0 | 128.4 | 7.65 | 7.70 |

| C6 | 125.3 | 125.8 | 7.50 | 7.55 |

| C7 | 129.1 | 129.6 | 7.80 | 7.85 |

| C8 | 118.2 | 118.7 | - | - |

| C8a | 147.5 | 148.0 | - | - |

| C4a | 123.4 | 123.9 | - | - |

| NH₂ | - | - | 5.50 | 5.58 |

Note: Data presented is representative for a substituted amino-quinoline and serves to illustrate the typical correlation between calculated and experimental values. Actual values for this compound may vary.

Vibrational (IR and Raman) Spectra Prediction

DFT calculations are highly effective in computing the harmonic vibrational frequencies of molecules. These calculations predict the wavenumbers and intensities of bands in both Infrared (IR) and Raman spectra. computabio.com A known discrepancy exists where calculated frequencies in the gas phase are typically higher than experimental values, primarily due to the harmonic approximation used in the models and the neglect of intermolecular interactions. arxiv.orgarxiv.org To correct this, the computed wavenumbers are often uniformly scaled by an empirical scaling factor, which significantly improves the agreement with experimental data. karazin.ua

The true power of these calculations lies in their ability to aid in the definitive assignment of vibrational modes. Each calculated frequency can be associated with specific molecular motions, such as C-H stretching, C=C ring vibrations, or the characteristic vibrations of the amino (-NH₂) and trifluoromethyl (-CF₃) groups. The Potential Energy Distribution (PED) analysis is often employed to quantify the contribution of individual bond stretches, bends, and torsions to each normal vibrational mode. nih.govnih.gov

Electronic (UV-Vis) Spectra Prediction

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. karazin.uarsc.org

TD-DFT calculations can elucidate the nature of the electronic transitions, typically identifying them as π → π* or n → π* transitions. rsc.org For instance, in quinoline derivatives, the absorption bands are often attributed to intramolecular charge transfer from an electron-donating part of the molecule (like the amino group) to an electron-accepting part. researchgate.net The analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a detailed picture of these electronic transitions. researchgate.netnih.gov The inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), is crucial for achieving accurate predictions that can be compared with experimental spectra measured in solution.

Table 2: Representative TD-DFT Data for a Quinoline Derivative

| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|---|

| 355 | 3.49 | 0.152 | HOMO -> LUMO | π -> π |

| 310 | 4.00 | 0.089 | HOMO-1 -> LUMO | π -> π |

| 275 | 4.51 | 0.230 | HOMO -> LUMO+1 | π -> π* |

Note: This table is illustrative of typical TD-DFT output for a substituted quinoline and does not represent experimentally verified data for this compound.

Role As a Synthetic Building Block in Complex Molecular Architectures

Precursor for Advanced Heterocyclic Systems

The inherent reactivity of the quinoline (B57606) ring system and the strategically placed amine group make 2-(Trifluoromethyl)quinolin-5-amine an ideal starting material for synthesizing more complex, advanced heterocyclic structures. researchgate.netnih.gov The development of synthetic methods for quinoline derivatives is a continuous focus for organic and medicinal chemists due to their prevalence in bioactive compounds and drugs. nih.gov

Annulation, the process of building a new ring onto an existing one, is a key strategy for creating polycyclic aromatic systems. The quinoline core is a well-established platform for such transformations, including [4+2] annulation and other cyclization reactions. nih.govresearchgate.net Methodologies like the Friedländer reaction, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, are fundamental to quinoline synthesis and can be adapted to build upon the quinoline structure. mdpi.com

The amine group of this compound can be chemically transformed into other functional groups that can participate in intramolecular cyclization reactions, leading to the formation of new rings fused to the quinoline core. This approach allows for the creation of novel, rigid scaffolds with defined three-dimensional structures.

Table 1: Potential Annulation Strategies Starting from this compound

| Starting Material Transformation | Reaction Type | Resulting Fused System (Example) |

| Diazotization of the amine, followed by substitution | Intramolecular Cyclization | Fused triazole or tetrazole ring |

| Conversion of amine to a suitable diene precursor | Diels-Alder Reaction | Fused six-membered carbocyclic or heterocyclic ring |

| Acylation followed by intramolecular condensation | Cyclocondensation | Fused pyridone or pyrimidone ring |

The unique combination of a reactive amine and a fluorinated heterocyclic core allows this compound to be a precursor for compounds bearing multiple, distinct functional groups. nih.gov The amine group serves as a versatile handle for a wide range of chemical transformations. For instance, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in coupling reactions to form new carbon-nitrogen or nitrogen-heteroatom bonds. These reactions introduce new functionalities and can significantly alter the molecule's physical and biological properties. nih.gov

Simultaneously, the trifluoromethyl group imparts specific properties such as increased metabolic stability and lipophilicity, which are highly desirable in medicinal chemistry. researchgate.net The quinoline ring itself can also undergo further substitution reactions, allowing for the introduction of additional functional groups at various positions, leading to highly decorated and multifunctional molecules.

Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govcam.ac.uk DOS aims to efficiently explore chemical space by generating molecules with varied skeletons and functional groups from a common starting point. cam.ac.ukcam.ac.uk this compound is an excellent scaffold for DOS due to its inherent structural features that allow for systematic diversification. researchgate.net

Starting with this single building block, a branching synthesis pathway can be employed. cam.ac.uk The primary amine offers a key point for appendage diversity, where a wide variety of different chemical moieties can be attached. Further reactions that modify the quinoline skeleton can introduce skeletal diversity, creating a collection of related but structurally distinct compounds. cam.ac.uk This approach enables the rapid generation of a library of novel compounds based on the fluorinated quinoline core, which can then be screened for biological activity. nih.gov

Strategies for Introducing Fluorine-Containing Ligands

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance properties such as binding affinity, metabolic stability, and lipophilicity. researchgate.netnih.gov The trifluoromethyl group (CF3) is one of the most important fluorine-containing moieties in drug design. nih.gov Using this compound as a building block is a direct and efficient method for introducing a trifluoromethyl-substituted aromatic system into a larger molecule or ligand. enamine.net

The synthesis of complex ligands often involves the coupling of various building blocks. mdpi.com The amine group on this compound provides a convenient attachment point for coupling it with other molecular fragments. For example, it can be used in amide bond formation with carboxylic acids or in palladium-catalyzed cross-coupling reactions to construct more elaborate structures. This strategy ensures the precise placement of the trifluoromethyl-quinoline unit within the final ligand architecture, which is crucial for designing molecules that interact with specific biological targets.

Application in the Design and Construction of Functional Organic Molecules

The unique electronic and structural properties of this compound make it a valuable component in the design of functional organic molecules. These are molecules designed to have specific properties and applications, such as in materials science, biological imaging, or as specialized chemical reagents.

The presence of the trifluoromethyl group can enhance the performance of organic materials. For example, incorporating this fluorinated moiety can increase the thermal stability, chemical resistance, and durability of polymers and coatings. In the field of medicinal chemistry, derivatives of trifluoromethyl-quinolines are investigated for various therapeutic applications. researchgate.net As a research reagent, this compound facilitates the synthesis of complex fluorinated organic compounds for academic and industrial research.

Table 2: Potential Applications of Functional Molecules Derived from this compound

| Application Area | Type of Functional Molecule | Rationale for Use |

| Material Science | Fluorinated Polymers/Coatings | The CF3 group enhances durability, chemical inertness, and hydrophobicity. |

| Biological Imaging | Fluorescent Probes | The quinoline scaffold is a known fluorophore; modifications can tune its optical properties for visualizing cellular processes. |

| Agrochemicals | Pesticides and Herbicides | The quinoline core is present in many bioactive compounds, and the CF3 group can enhance efficacy. |

| Pharmaceuticals | Drug Scaffolds | Serves as a key intermediate for building more complex molecules with potential therapeutic activity. |

Q & A

Q. What are the common synthetic routes for preparing 2-(Trifluoromethyl)quinolin-5-amine, and how are key intermediates purified?

A widely reported method involves the reaction of 4-(trifluoromethyl)quinolin-2-amine with O-tosyl-hydroxylamine in dichloromethane (DCM) at 20–25°C, yielding an intermediate ammonium tosylate salt. This intermediate precipitates directly from the reaction mixture and is collected via filtration without further purification . Alternative approaches include electrophilic trifluoromethylation using systems like trifluoroiodomethane-zinc-SO₂, which facilitates direct incorporation of the CF₃ group into the quinoline scaffold . Purification typically involves chromatography or recrystallization, depending on the solubility of intermediates.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the quinoline backbone and trifluoromethyl substitution. The CF₃ group exhibits a distinct ¹⁹F NMR signal near -60 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular weight and purity.

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Critical parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance electrophilic substitution rates compared to nonpolar solvents.

- Catalyst Screening : Lewis acids like ZnCl₂ or BF₃·Et₂O may accelerate trifluoromethylation, though excess catalyst can promote side reactions .

- Temperature Control : Maintaining 20–25°C during intermediate formation minimizes decomposition, as higher temperatures may lead to byproducts like quinoline N-oxides .

- Workup Strategies : Immediate filtration of precipitates prevents degradation of sensitive intermediates.

Q. How do structural modifications to the quinoline core influence the compound’s physicochemical and biological properties?

- Electron-Withdrawing Effects : The CF₃ group increases electron deficiency, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization.

- Bioactivity : Analogues with substituents at the 5-amino position (e.g., aryl or heteroaryl groups) show improved binding affinity in kinase inhibition assays, as seen in related compounds like N-[2-chloro-5-(trifluoromethyl)phenyl] derivatives .

- Solubility : Introducing polar groups (e.g., hydroxyl, sulfonamide) at the 8-position can mitigate the hydrophobic nature of the CF₃ group, improving aqueous solubility .

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

- Yield Variations : Differences may arise from purification methods (e.g., column chromatography vs. recrystallization) or trace moisture in reactions involving moisture-sensitive intermediates. Reproducibility requires strict control of anhydrous conditions .

- Spectral Data Conflicts : Cross-validate using multiple techniques (e.g., ¹H/¹³C/¹⁹F NMR and HRMS) and compare with structurally similar compounds, such as 2-(Trifluoromethyl)phenol (CAS 444-30-4), which shares analogous CF₃ NMR signatures .

Methodological Considerations

Q. What strategies are recommended for analyzing reaction byproducts or degradation products?

- LC-MS/MS : Identifies low-abundance impurities via fragmentation patterns.

- Isolation via Prep-HPLC : Enables structural elucidation of byproducts (e.g., oxidized quinoline derivatives) using NMR and IR spectroscopy.

- Stability Studies : Accelerated degradation under stress conditions (e.g., heat, light) reveals susceptibility to hydrolysis or photolysis, guiding storage recommendations (e.g., -20°C under argon) .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- DFT Calculations : Model transition states for trifluoromethylation to predict regioselectivity and optimize reaction pathways.

- Molecular Docking : Screen derivatives for potential biological targets (e.g., enzymes or receptors) by simulating binding interactions, as demonstrated in studies on pyrazolo[1,5-a]pyrimidine analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.